Spiro[3.5]nonan-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVUESBVUUFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568073 | |
| Record name | Spiro[3.5]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-02-3 | |
| Record name | Spiro[3.5]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.5]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 3.5 Nonan 7 One and Its Derivatives
Strategic Approaches to the Spiro[3.5]nonan-7-one Core
The construction of the spiro[3.5]nonane skeleton is a central challenge that has been addressed through various strategic disconnections and synthetic routes, ranging from classical methods to modern catalytic transformations.
Retrosynthetic Analysis and Established Synthetic Routes
Retrosynthetic analysis of the spiro[3.5]nonane core often leads to precursors that can undergo intramolecular cyclization or cycloaddition reactions. A common strategy involves a [2+2] cycloaddition, which is thought to be involved in the biosynthesis of natural products like cryptolaevilactones, where a monoterpene and a polyketide could cyclize to form the spiro[3.5]nonane skeleton. jst.go.jp
Established synthetic routes frequently build upon readily available cyclic ketones. One prominent method employs a pinacol-like rearrangement. For instance, the synthesis of 7,7-dimethylspiro[3.5]nonan-1-one, a common intermediate, starts from 4,4-dimethylcyclohexanone. jst.go.jp This ketone is converted to a tertiary alcohol, which then undergoes rearrangement to form the spirocyclic core. jst.go.jp Historically, early syntheses of spiro[3.5]nonane derivatives were reported in the mid-20th century. For example, spiro[3.5]nonan-6-one was prepared via the Hunsdiecker degradation of spiro[3.5]nonane-2-carboxylic acid. Another approach involved the reaction of the ketene (B1206846) derived from cyclohexanecarbonyl chloride with diazomethane, which produced a small yield of spiro[3.5]nonan-2-one. lookchem.com
A summary of selected established synthetic routes is presented below.
| Target Compound | Starting Material(s) | Key Reaction | Reference |
| 7,7-Dimethylspiro[3.5]nonan-1-one | 4,4-Dimethylcyclohexanone | Pinacol-like rearrangement | jst.go.jp |
| Spiro[3.5]nonan-6-one | Spiro[3.5]nonane-2-carboxylic acid | Hunsdiecker degradation | |
| Spiro[3.5]nonan-2-one | Cyclohexanecarbonyl chloride, Diazomethane | Ketene-diazomethane reaction | lookchem.com |
| Spiro[3.5]nonane | Pentaerythritol derived intermediates | Multi-step synthesis | caltech.edu |
Novel Catalytic and Asymmetric Syntheses of this compound
Modern synthetic chemistry has introduced powerful catalytic methods to access spirocyclic frameworks with high efficiency and stereocontrol. N-Heterocyclic carbene (NHC)-catalyzed annulations represent a significant advance, enabling the construction of spirocyclic ketones with defined stereogenic centers.
While the asymmetric synthesis of the parent this compound is not widely documented, extensive research has focused on its analogues, particularly those with nitrogen in the ring system (azaspirocycles). A notable example is the highly enantioselective synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, which are known as potent cholesterol absorption inhibitors. lookchem.com This route exploits the inherent propensity of C-4 substituted 2-azetidinone enolates to react with electrophiles from the face opposite to the substituent, thereby controlling diastereoselectivity in an intramolecular alkylation step. lookchem.com
Stereoselective Synthesis of Chiral this compound Analogues
Achieving stereocontrol is paramount when synthesizing complex molecules for pharmaceutical applications. The rigid spiro[3.5]nonane scaffold has been a target for the development of various stereoselective methodologies to control the configuration of its chiral centers.
Enantioselective Methodologies for this compound Stereoisomers
The generation of single enantiomers of spiro[3.5]nonane derivatives often relies on asymmetric catalysis or the use of chiral auxiliaries. The synthesis of the cholesterol absorption inhibitor (+)-SCH 54016 provides a clear example of an enantioselective approach. lookchem.com The strategy involves the alkylation of a chiral C-3 unsubstituted 2-azetidinone with a chiral bis-electrophile, followed by a selective intramolecular spiro-alkylation to form the desired trans-diastereomer. lookchem.com
For other spirocyclic systems, different enantioselective techniques have proven effective. For instance, the asymmetric synthesis of enantiopure spiro nonane-1,6-dione, a valuable precursor for chiral ligands, has been achieved through a kinetic resolution of a ketone precursor via bioreduction with baker's yeast. researchgate.net Another approach for the same molecule involves a highly stereoselective reduction catalyzed by a chiral oxazaborolidine reagent. researchgate.net
Diastereoselective Control in the Construction of this compound Scaffolds
Controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) is a critical aspect of synthesizing substituted spiro[3.5]nonane scaffolds. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly powerful in this regard.
A highly stereoselective procedure for synthesizing spiro-polycyclic oxindoles, which contain five contiguous stereocenters, has been developed using sequential organocatalysis. nih.gov This method employs a Michael-domino Michael/aldol reaction sequence to yield variously functionalized spiro-decalin oxindoles with excellent diastereoselectivity (>99:1 dr). nih.gov Similarly, the synthesis of spiro-cephalosporin compounds has been achieved with stereoselective control through a Michael-type addition to a dihydrothiazine ring, yielding diastereomeric ratios ranging from 8:1 to 14:1. mdpi.com
Synergistic photocatalysis and organocatalysis have also been used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition, achieving high diastereoselectivity of up to 99:1. mdpi.com The Staudinger reaction has also been employed to generate highly constrained polycyclic spiro-β-lactams with high diastereoselectivity, favoring the cis diastereoisomer. researchgate.net
| Method | Spirocyclic System | Key Features | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Organocatalytic Michael–Domino Michael/Aldol Reaction | Spiro-decalin oxindoles | Sequential organocatalysis, 5 new stereocenters | >99:1 dr, up to 92% ee | nih.gov |
| Michael-type Addition | Spiro-cephalosporins | Mildly basic conditions (K₂CO₃) | 8:1 to 14:1 dr | mdpi.com |
| [3+2] Cycloaddition | 2-Amino-spiro[4.5]decane-6-ones | Synergistic photocatalysis and organocatalysis | up to 99:1 dr | mdpi.com |
| Intramolecular Alkylation | 2-Azaspiro[3.5]nonan-1-ones | Chiral building blocks, diastereomeric control | Highly enantioselective | lookchem.com |
Functionalization Strategies for this compound
Once the this compound core is assembled, it can be further modified to introduce diverse functional groups. The ketone at the 7-position is a primary site for such transformations. Standard ketone chemistry, such as reduction to the corresponding alcohol using reagents like sodium borohydride (B1222165), is a common functionalization step. vulcanchem.com This alcohol can then serve as a handle for further modifications. The ketone can also be oxidized to form carboxylic acids or other oxidized derivatives.
Beyond the ketone, the spirocyclic backbone itself can be functionalized. In the synthesis of a model compound for cryptolaevilactones, a 7,7-dimethylspiro[3.5]nonan-1-one intermediate was subjected to one-carbon and two-carbon homologation reactions. jst.go.jp Furthermore, the oxo group in a related intermediate was converted into a styrene (B11656) moiety, demonstrating the versatility of the scaffold for introducing unsaturation and extending carbon chains. jst.go.jp
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of complex molecules like this compound is a critical focus of modern chemical research and industrial manufacturing. These principles, established to reduce the environmental impact of chemical processes, emphasize waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. dcatvci.orgacs.orgcore.ac.uk The synthesis of spiroketones, key building blocks in pharmaceuticals, has been a target for significant green innovation, leading to more sustainable and efficient manufacturing processes. dcatvci.orgboehringer-ingelheim.com
Another significant advancement is the application of continuous flow chemistry to spiroketone synthesis. rsc.org A "telescoped" flow process, which combines multiple reaction steps without isolating intermediates, has been successfully implemented. rsc.orgresearchgate.net This particular process merges a ring-closing metathesis reaction with a hydrogenation step, utilizing a single, highly efficient catalyst (Hoveyda–Grubbs 2nd generation catalyst). rsc.org This method not only streamlines operations but also significantly reduces catalyst loading and costs by 70%. rsc.org Flow chemistry offers enhanced safety, particularly when handling hazardous reagents, and allows for precise control over reaction conditions, minimizing byproduct formation. researchgate.net
These advanced methodologies exemplify the core tenets of green chemistry:
Waste Prevention: The redesigned syntheses prevent the formation of large amounts of waste, shifting the focus from treatment to prevention. acs.org The nearly five-fold increase in yield and 98% waste reduction are prime examples. boehringer-ingelheim.com
Atom Economy: Multicomponent reactions (MCRs) and catalytic cycles are designed to maximize the incorporation of atoms from the starting materials into the final product. researchgate.netjocpr.com
Use of Catalysis: Catalytic reagents are used in small amounts and can perform a single reaction many times, making them superior to stoichiometric reagents which are used in excess and generate more waste. dcatvci.orgacs.org The use of the Hoveyda–Grubbs catalyst and other efficient catalytic systems underscores this principle. rsc.org
Design for Energy Efficiency: Microwave-assisted synthesis and continuous flow processes can reduce energy consumption compared to traditional reflux heating and batch processing. utrgv.edumdpi.com
The successful application of these principles to spiroketone synthesis serves as a model for developing more sustainable chemical manufacturing processes across the pharmaceutical industry.
Table 1: Comparison of Original vs. Green Synthesis Process for a Key Spiroketone Intermediate
| Metric | Original Process | Innovative Green Process | Improvement |
| Overall Yield | 10% | 47% | ~5-fold increase dcatvci.orgboehringer-ingelheim.com |
| Overall Waste | High | Reduced by 98% | 98% reduction boehringer-ingelheim.com |
| Organic Solvents | High, including halogenated | Reduced by 99% | 99% reduction dcatvci.orgboehringer-ingelheim.com |
| Water Usage | High | Reduced by 76% | 76% reduction dcatvci.orgboehringer-ingelheim.com |
| Carbon Footprint | High | Reduced by 95% | 95% reduction boehringer-ingelheim.com |
| Process Mass Intensity (PMI) | High | 117 | 60% decrease dcatvci.orgrsc.org |
| Production Time | 1 year (for 10 kg) | 8 weeks (for 1,000 kg) | Significant reduction boehringer-ingelheim.com |
Mechanistic Investigations and Reactivity Profiles of Spiro 3.5 Nonan 7 One
Fundamental Reactivity of the Spiro[3.5]nonan-7-one Ketone Moiety
The reactivity of the ketone group in this compound is central to its utility in organic synthesis. This section explores nucleophilic additions to the carbonyl carbon and the chemistry of the adjacent α-carbons through enolization.
Nucleophilic Additions to the Carbonyl Group of this compound
The carbonyl group of this compound is susceptible to attack by various nucleophiles, a characteristic reaction of ketones. A common example is the reduction of the ketone to the corresponding alcohol. For instance, treatment of 2-azathis compound with reducing agents like sodium borohydride (B1222165) or lithium borohydride affords 2-azaspiro[3.5]nonan-7-ol . This transformation is a standard method for introducing a hydroxyl group, which can then be further functionalized .
The general conditions for such a reduction are summarized in the table below:
| Reaction Type | Reagent | Solvent | Temperature | Product |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Borohydride (LiBH₄) | Methanol (MeOH) or Tetrahydrofuran (THF) | Room Temperature | Spiro[3.5]nonan-7-ol |
Table 1: Conditions for the Nucleophilic Addition (Reduction) to the Carbonyl Group of an Azathis compound derivative.
Alpha-Functionalization and Enolization Chemistry of this compound
The α-carbons adjacent to the carbonyl group in this compound can be functionalized through the formation of an enol or enolate intermediate. This allows for the introduction of various substituents at these positions.
One example of α-functionalization is the synthesis of 2-(1,3-dithian-2-yl)-7,7-dimethylspiro[3.5]nonan-1-one, a derivative of this compound. In this synthesis, the ketone is first converted to its enolate, which then reacts with a dithiane electrophile jst.go.jp. This reaction, known as a Corey-Seebach reaction, is a powerful tool for carbon-carbon bond formation at the α-position of a ketone jst.go.jp.
Another important class of α-functionalization reactions is halogenation. Under acidic or basic conditions, ketones can be halogenated at the α-position libretexts.org. In the presence of an acid, the reaction proceeds through an enol intermediate. With a base, an enolate is formed, which is generally more reactive libretexts.org. For this compound, this would lead to the formation of α-halospiro[3.5]nonan-7-ones. It is important to note that under basic conditions, polyhalogenation can occur as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons libretexts.org.
The table below outlines the general conditions for α-functionalization reactions of ketones:
| Reaction Type | Reagents | Conditions | Product |
| Alpha-Alkylation (Corey-Seebach) | 1. Base (e.g., LDA) 2. Electrophile (e.g., 1,3-dithienium fluoroborate) | Anhydrous solvent (e.g., THF), low temperature | α-Alkyl Ketone |
| Alpha-Halogenation (Acid-catalyzed) | Halogen (Cl₂, Br₂, I₂), Acid (e.g., H₃O⁺) | Protic solvent | α-Halo Ketone |
| Alpha-Halogenation (Base-promoted) | Halogen (Cl₂, Br₂, I₂), Base (e.g., OH⁻) | Protic or aprotic solvent | α-Halo Ketone (mono- or poly-halogenated) |
Table 2: General Conditions for Alpha-Functionalization of Ketones.
Ring-Opening and Ring-Expansion Processes in this compound Systems
The strained cyclobutane (B1203170) ring in the this compound scaffold can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of new carbocyclic and heterocyclic systems.
Mechanistic Rationale for this compound Ring Expansion Reactions
Ring expansion of the cyclobutane ring in this compound derivatives is often driven by the release of ring strain. A notable example is the ruthenium-catalyzed dimerization and ring expansion of acetylenylcyclobutanols, which can lead to the formation of spiro[3.5]nonan-1-one systems arkat-usa.org. The proposed mechanism involves the formation of a ruthenacycle intermediate from two molecules of the acetylenylcyclobutanol arkat-usa.org. This is followed by a rearrangement that expands the cyclobutane ring to a cyclopentanone.
Another common pathway for ring expansion is the pinacol-like rearrangement of a tertiary alcohol adjacent to the spiro center. In the synthesis of a model compound of cryptolaevilactones, a 7,7-dimethylspiro[3.5]nonan-1-one derivative was obtained through a pinacol-like rearrangement of a tertiary alcohol precursor jst.go.jp. This reaction is typically catalyzed by an acid, which protonates the hydroxyl group, turning it into a good leaving group and initiating the rearrangement.
Lewis acids can also mediate the skeletal rearrangement of spirocyclic systems. For instance, substituted spiro[4.5]deca-tetraenes undergo a selective skeletal rearrangement to yield indene (B144670) derivatives when treated with aluminum chloride (AlCl₃) rsc.org. While this is a different spirocyclic system, it highlights the potential for Lewis acid-catalyzed rearrangements in strained spiro compounds.
Selective Cleavage of the Cyclobutane Ring in this compound
The cyclobutane ring in this compound, while relatively stable, can be cleaved under certain conditions. The cleavage of a cyclobutane bond is often facilitated by the inherent ring strain and can be initiated by acidic or basic conditions, heat, or light researchgate.net. The specific point of cleavage and the resulting products depend on the reaction mechanism, the substituents on the ring, and the nature of the reagents researchgate.net. In many cases, ring-opening is followed by a skeletal rearrangement to form more complex structures researchgate.net. For example, the acid-catalyzed cleavage of a cyclopropane (B1198618) ring in a related spiro system is a key step in the synthesis of spirolaurenone rsc.org. A similar principle can be applied to the more strained cyclobutane ring of this compound.
Rearrangement Reactions Involving the this compound Scaffold
The rigid and strained nature of the this compound scaffold makes it susceptible to various rearrangement reactions, often leading to structurally diverse products.
One such example is the Lewis acid-catalyzed rearrangement of spiro-cyclohexa-2,5-dienones, which can be formed from photocycloadditions involving p-quinones rsc.org. These spiro intermediates, structurally related to this compound, rearrange to form 2,3-dihydro-5-hydroxybenzofuran-2-imines and 5-hydroxyindolin-2-ones rsc.org. This demonstrates how the spirocyclic framework can be a precursor to fused bicyclic systems.
Furthermore, the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can be used to effect a ring expansion and rearrangement. In the synthesis of cylindricine analogues, a sulfur ylide-mediated spiroannulation was followed by a ring expansion using an azido (B1232118) alcohol variant of the Schmidt reaction nih.gov. This type of reaction could potentially be applied to this compound to generate expanded ring systems containing a nitrogen atom.
Advanced Transition Metal-Catalyzed Transformations of this compound
Transition metal-catalyzed reactions represent a powerful tool for the functionalization of complex molecules, offering efficient and selective pathways for bond formation. mdpi.com For scaffolds like this compound, these methods allow for the direct formation of carbon-carbon bonds under conditions that are often milder than classical methods. acs.org Innovations in this field have focused on overcoming challenges of regio- and chemoselectivity, which is particularly relevant for multifunctional spirocyclic systems. acs.org Metals such as palladium, rhodium, and iridium are commonly employed for the catalytic activation of C–H bonds, enabling subsequent alkylation, arylation, and olefination reactions. mdpi.comacs.org
A notable application involving the synthesis of the spiro[3.5]nonane framework utilizes a palladium-catalyzed addition. The treatment of α,β-alkynic aldehydes and ketones with hexamethylditin (Me3SnSnMe3) in the presence of a Pd(0) catalyst yields β-trimethylstannyl α,β-alkenic carbonyl compounds. cdnsciencepub.com These intermediates can be further transformed into functionalized dienes, which then undergo Diels-Alder reactions to produce spiro[3.5]nonane derivatives. cdnsciencepub.com For instance, the Diels-Alder reaction of a structurally novel diene, derived from such a palladium-catalyzed process, with dienophiles like tetracyanoethylene (B109619) and dimethyl acetylenedicarboxylate (B1228247) furnishes functionalized spiro[3.5]nonane systems. cdnsciencepub.com
Furthermore, catalytic hydrogenation, a fundamental transition metal-catalyzed reaction, is employed in the synthesis of related saturated spirocyclic ketones. The hydrogenation of spiro[3.5]non-7-en-6-one over a palladium on carbon (Pd/C) catalyst, for example, produces spiro[3.5]nonan-6-one with high yield. This demonstrates the utility of transition metal catalysis in modifying the spiro[3.5]nonane core.
| Catalyst System | Reaction Type | Application to Spiro[3.5]nonane Chemistry | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (catalytic) | Stannylation of α,β-alkynic aldehydes/ketones | Key step in a sequence to form spiro[3.5]nonane derivatives via subsequent Diels-Alder reaction. cdnsciencepub.com | cdnsciencepub.com |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Used to reduce C=C double bonds in spiro[3.5]nonene analogues to yield saturated spiro[3.5]nonanones. | |
| Rhodium, Iridium, Palladium Complexes | C-H Bond Functionalization | General methodology applicable for the late-stage functionalization of complex molecules, including potential spiro[3.5]nonane derivatives. acs.org | acs.org |
Computational and Theoretical Studies of Spiro 3.5 Nonan 7 One
Quantum Chemical Investigations of the Electronic Structure of Spiro[3.5]nonan-7-one
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. Such studies for this compound would typically involve methods like Density Functional Theory (DFT) to determine parameters such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps.
However, a thorough search of scientific literature did not yield any specific studies that have performed and published these quantum chemical investigations for this compound. While computational analyses have been conducted on related spirocyclic ketones, particularly those with heteroatoms or different ring structures, direct data for the electronic structure of this compound is not present in the available search results. smolecule.comvulcanchem.comnih.govsemanticscholar.orgresearchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure of this compound is crucial for its chemical behavior. Conformational analysis would identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. The construction of a potential energy surface (PES) would map these energy variations as a function of geometric parameters, such as bond rotations and ring puckering.
Currently, there are no published studies detailing a comprehensive conformational analysis or the potential energy surface for this compound. While the principles of conformational analysis for bicyclo[3.3.1]nonanes and their heteroanalogs are established, specific energetic data and conformational isomer populations for this compound have not been computationally determined and reported. bris.ac.ukresearchgate.net
Prediction of Spectroscopic Parameters for this compound
Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimental data and aiding in structural elucidation.
While experimental spectroscopic data for isomers or derivatives of this compound exist, and computational prediction of such data is a common practice, no studies have been found that report the predicted NMR or IR spectra for this compound. nih.govsemanticscholar.orgchemicalbook.comnih.govspectrabase.commdpi.com For instance, some databases provide experimental spectra for related compounds like 2-Oxathis compound, but not calculated spectra for the target molecule. chemicalbook.com
Molecular Dynamics Simulations and Intermolecular Interactions of this compound Systems
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules (e.g., in a solvent or a biological system).
There is no evidence in the searched literature of molecular dynamics simulations having been performed for this compound. Such simulations would be valuable for understanding its behavior in different environments and its potential for intermolecular interactions, which is crucial for applications in materials science and medicinal chemistry. google.comscispace.commit.eduresearch-solution.com
Based on an extensive search of available resources, there is a clear lack of specific computational and theoretical research focused solely on this compound. The outlined areas of investigation, from quantum chemical properties to molecular dynamics, remain unexplored for this particular compound. Future computational studies are necessary to fill this knowledge gap and to fully characterize the chemical and physical properties of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for Spiro 3.5 Nonan 7 One
High-Resolution NMR Spectroscopic Studies for Detailed Structural and Conformational Assignments of Spiro[3.5]nonan-7-one
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.
The structure of this compound features a cyclobutane (B1203170) ring fused to a cyclohexanone (B45756) ring at the C5 spiro-center. The cyclohexanone ring introduces distinct chemical environments for the adjacent methylene (B1212753) protons.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the protons on the cyclobutane ring and the cyclohexanone ring. The protons alpha to the carbonyl group (C6 and C8) are expected to be deshielded and appear at a lower field compared to other methylene protons.
¹³C NMR Spectroscopy: The carbon spectrum will feature a distinct signal for the carbonyl carbon (C7) at a significantly downfield chemical shift (typically >200 ppm). The spiro carbon (C5) also has a characteristic chemical shift.
2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are crucial.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton, confirming the connectivity around the spiro-center and the carbonyl group.
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within each ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for conformational analysis, such as determining the chair conformation of the cyclohexanone ring.
While specific, experimentally verified spectral data for this compound is not widely published, a predicted spectral assignment based on established principles is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C1, C2, C3, C4 | ~35 | ~1.8 - 2.0 | m |
| C5 (Spiro) | ~40 | - | - |
| C6, C8 | ~48 | ~2.3 - 2.5 | t |
| C7 | ~210 | - | - |
| C9 | ~28 | ~1.9 - 2.1 | m |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound (C₉H₁₄O), the exact mass of the molecular ion [M]⁺• is 138.1045 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), distinguishing it from other isobaric compounds.
Fragmentation Analysis: The fragmentation of this compound in electron ionization (EI) mass spectrometry is guided by the presence of the ketone functional group and the spirocyclic ring system. The molecular ion is generally expected to be visible. The primary fragmentation pathways for cyclic ketones involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.
Key expected fragmentation pathways include:
α-Cleavage: Cleavage of the C6-C7 or C7-C8 bond, followed by the loss of carbon monoxide (CO, 28 Da), is a characteristic fragmentation for ketones.
Ring Cleavage: The strained cyclobutane ring and the cyclohexanone ring can undergo various ring-opening and cleavage reactions, leading to a complex pattern of fragment ions. A common fragmentation for cyclic ketones involves the cleavage of the ring to form characteristic radical cations.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 110 | [M - CO]⁺• | α-Cleavage with loss of CO |
| 95 | [M - C₃H₇]⁺ | Cleavage of the cyclobutane ring |
| 82 | [C₆H₁₀]⁺• | Retro-Diels-Alder type fragmentation of the cyclohexanone ring |
| 67 | [C₅H₇]⁺ | Further fragmentation of ring structures |
| 55 | [C₄H₇]⁺ | Further fragmentation |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information on bond lengths, bond angles, and the solid-state conformation of this compound, should a suitable single crystal be obtained.
While there is no publicly available crystal structure for this compound in crystallographic databases, the technique remains highly relevant. If crystallized, X-ray diffraction analysis would reveal:
Conformation: The exact chair, boat, or twist-boat conformation of the cyclohexanone ring and the puckering of the cyclobutane ring.
Bond Parameters: Precise measurements of all carbon-carbon and carbon-oxygen bond lengths and the angles between them.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds (in complexes) or van der Waals interactions.
This information is invaluable for computational modeling and for understanding how the molecule might interact with other species, such as in the active site of an enzyme if it were part of a larger bioactive molecule. The crystal structures of various other spiro compounds have been successfully determined, confirming their complex three-dimensional architectures.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Value/System |
|---|---|
| Chemical Formula | C₉H₁₄O |
| Formula Weight | 138.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic (predicted) |
| Space Group | To be determined |
| Key Bond Length (C=O) | ~1.21 Å |
| Key Bond Angle (C6-C7-C8) | ~117° |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess and Absolute Configuration Determination of Chiral this compound Analogues
This compound itself is an achiral molecule. However, if substituents are introduced that create a stereocenter, the resulting chiral analogues can be analyzed using chiroptical spectroscopy. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral molecules.
These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, particularly the sign of the Cotton effects, is highly sensitive to the molecule's three-dimensional structure.
For a chiral analogue of this compound, the ketone chromophore (n→π* transition around 290-300 nm) would produce a characteristic Cotton effect in the ECD spectrum. The sign of this Cotton effect can often be related to the absolute configuration at the stereocenters using empirical rules like the Octant Rule for ketones.
Modern approaches combine experimental ECD/ORD spectra with quantum chemical calculations. The typical workflow is as follows:
Conformational Search: A thorough conformational analysis of the chiral molecule is performed using computational methods.
Spectrum Calculation: The ECD and ORD spectra for the lowest energy conformers of both possible enantiomers (R and S) are calculated using Time-Dependent Density Functional Theory (TDDFT).
Comparison: The calculated, Boltzmann-averaged spectrum for each enantiomer is compared to the experimentally measured spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
This combined experimental and computational approach has become a reliable alternative to X-ray crystallography for assigning the absolute configuration of chiral organic molecules, including complex spirocyclic systems.
Future Directions and Emerging Research Avenues for Spiro 3.5 Nonan 7 One
Development of Novel Synthetic Methodologies and Catalytic Systems for Spiro[3.5]nonan-7-one
While classical methods for constructing spirocycles exist, the future of this compound synthesis lies in the development of more efficient, stereoselective, and sustainable methodologies. Current research into the synthesis of other spiro compounds highlights several promising avenues.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could focus on developing specific organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, to construct the this compound core with high enantiopurity. nih.govku.ac.ae This approach could provide access to chiral derivatives that are crucial for pharmacological studies.
Transition-Metal Catalysis: The development of novel transition-metal catalysts, particularly those based on iridium, rhodium, or palladium, could enable new C-H activation or cycloaddition strategies for synthesizing substituted this compound analogues.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging complex bonds under mild conditions. This strategy could be employed to develop novel radical-based cyclizations to access the spiro[3.5]nonane framework.
Enzyme-Catalyzed Reactions: Biocatalysis presents a green and highly selective alternative for synthesis. The use of engineered enzymes could allow for the enantioselective synthesis of this compound or its precursors, minimizing waste and improving sustainability.
Future research will likely focus on catalytic systems that not only build the core structure but also allow for precise control over stereochemistry, a critical factor for biological applications.
| Catalytic Approach | Potential Advantages for this compound Synthesis |
| Organocatalysis | High enantioselectivity, metal-free, mild reaction conditions. nih.gov |
| Transition-Metal Catalysis | High efficiency, access to diverse transformations (e.g., C-H activation). |
| Photoredox Catalysis | Mild reaction conditions, unique radical-based reactivity. |
| Biocatalysis | Excellent stereoselectivity, environmentally friendly, sustainable. |
Exploration of Untapped Reactivity Patterns and Unprecedented Transformations of this compound
The reactivity of this compound is largely dictated by its ketone functional group and the strained four-membered ring. While standard ketone chemistry is applicable, the unique steric and electronic properties conferred by the spirocyclic system remain underexplored.
Future research should investigate:
Stereoselective Functionalization: The rigid spirocyclic framework can serve as a powerful stereodirecting element. Research into the diastereoselective and enantioselective functionalization of the positions alpha to the carbonyl group could yield a library of complex chiral building blocks.
Ring-Expansion and Rearrangement Reactions: The inherent strain in the cyclobutane (B1203170) ring of the spiro[3.5]nonane system could be exploited in novel ring-expansion or rearrangement reactions. Acid- or metal-catalyzed transformations could lead to unprecedented and structurally diverse scaffolds.
Transannular Reactions: The proximity of the two rings could facilitate transannular reactions, leading to the formation of complex bridged systems. nih.gov Such transformations would provide rapid access to novel chemical space.
A deeper understanding of these reactivity patterns will enable chemists to use this compound not just as a final target but as a versatile intermediate for the synthesis of more complex molecular architectures.
Discovery of Novel Biological and Material Science Applications for this compound Derivatives
The incorporation of spirocyclic motifs is a recognized strategy in drug discovery for improving the pharmacological properties of molecules. mdpi.comnih.gov Derivatives of other spiro systems have shown a wide range of biological activities, suggesting that this compound derivatives represent a promising, yet largely untapped, source of new therapeutic agents and advanced materials. mdpi.com
Medicinal Chemistry: By functionalizing the this compound core, libraries of new compounds can be generated and screened for various biological activities. Given the activities of other spirocycles, potential therapeutic areas include oncology, infectious diseases, and neurology. mdpi.comnih.gov For instance, spiro-oxindoles have demonstrated significant anticancer activity, while other spiro-heterocycles have shown potential as inhibitors of HIV-1 or Mycobacterium tuberculosis. mdpi.com
Material Science: The rigidity and defined three-dimensional shape of the spiro[3.5]nonane scaffold are desirable features for the development of new materials. mdpi.com Research could focus on incorporating this motif into organic semiconductors, liquid crystals, or polymers to enhance thermal stability and charge transport properties. mdpi.com Spiro-conjugated molecules are known to combine high morphological stability with the high charge mobility required for applications in organic electronics. mdpi.com
The table below outlines potential applications for this compound derivatives based on activities reported for analogous spirocyclic structures.
| Potential Application Area | Rationale Based on Analogous Spiro Compounds |
| Drug Discovery | |
| Anticancer | Spiro-oxindole alkaloids have shown significant anticancer activity. mdpi.com |
| Antimicrobial/Antiviral | Spiro-indolinones have shown antibacterial activity, and other spiro-heterocycles are being investigated as HIV-1 inhibitors. mdpi.com |
| CNS Disorders | Spirocyclic compounds have been explored for treating conditions like Alzheimer's disease. mdpi.com |
| Anti-inflammatory | Certain spirocyclic natural products have exhibited anti-inflammatory activity. nih.gov |
| Material Science | |
| Organic Electronics | Spiro-conjugated carbocycles can exhibit high charge mobility and morphological stability. mdpi.com |
| Photochromic Materials | Spiro-indoline derivatives can act as photochromic molecules, changing properties upon exposure to light. mdpi.com |
Integration of Machine Learning and Artificial Intelligence in this compound Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research and drug discovery. mdpi.com These computational tools can significantly accelerate the research and development cycle for molecules like this compound.
Future directions in this area include:
Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Synthesis Prediction: AI tools can assist in designing novel and efficient synthetic routes to complex this compound analogues. nih.gov By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions.
De Novo Design: Generative AI models can design entirely new this compound derivatives with desired properties. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.
By integrating AI and ML, the exploration of this compound's chemical space can be performed more systematically and efficiently, increasing the probability of discovering new molecules with significant societal impact. mdpi.com
Q & A
What are the key synthetic strategies for Spiro[3.5]nonan-7-one derivatives, and how do reaction conditions influence yield and stereochemistry?
Answer:
this compound derivatives, such as 2-benzhydryl-5-oxa-2,8-diazathis compound, are typically synthesized via cyclization reactions or spiroannulation. For example, the benzhydryl-substituted derivative (C₁₉H₂₀N₂O₂, MW 308.38) is prepared using a nucleophilic substitution followed by ring closure under basic conditions . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent temperature control.
- Catalysts : DBU or K₂CO₃ are often used to deprotonate intermediates, influencing stereochemical outcomes.
- Monitoring : Real-time FTIR or HPLC tracking of intermediates ensures optimal reaction progression .
What advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound analogs?
Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR : Assigning sp³-hybridized carbons (δ 25–45 ppm) and carbonyl groups (δ 170–210 ppm) is essential. Overlapping signals in crowded regions (e.g., δ 1.5–3.0 ppm) may require 2D techniques (HSQC, HMBC) .
- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., benzhydryl groups) and confirms spirocyclic strain angles .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₆H₁₀N₂O₂ for 2-oxa-5,8-diazaspiro derivatives) .
How can researchers address contradictions in reported reactivity or spectral data for this compound derivatives?
Answer:
Contradictions often arise from:
- Solvent polarity effects : Reactivity discrepancies in nucleophilic additions may stem from solvent-dependent transition states. Compare data across solvents (e.g., THF vs. DCM) .
- Impurity profiles : Purity >95% (HPLC, monitored at 254 nm) is critical for reproducible reactivity studies. Contaminants like unreacted precursors can skew results .
- Computational validation : DFT calculations (e.g., Gaussian) model electronic environments to reconcile conflicting NMR shifts or reaction pathways .
What methodologies optimize the use of this compound scaffolds in drug discovery, particularly for kinase inhibition?
Answer:
Spirocyclic cores are prized for their conformational rigidity, enhancing target binding. Strategies include:
- Structure-activity relationship (SAR) : Systematic substitution at the 2- and 8-positions (e.g., aryl, heteroaryl groups) modulates potency. Example: 2-benzhydryl derivatives show improved PK/PD profiles .
- Kinetic solubility assays : Use PBS (pH 7.4) or simulated gastric fluid to assess bioavailability. LogP values >2.5 may require formulation adjustments .
- Cryo-EM/X-ray co-crystallization : Visualize binding modes with targets like EGFR or CDK2 .
How should researchers design kinetic studies to evaluate this compound stability under physiological conditions?
Answer:
- Buffer systems : Use phosphate buffer (pH 7.4) with 0.1% Tween-80 to mimic blood solubility. Monitor degradation via LC-MS over 24–72 hours .
- Temperature control : Conduct studies at 37°C (±0.5°C) with agitation (100 rpm).
- Data analysis : Apply first-order kinetics models to calculate half-life (t₁/₂) and identify degradation products .
What computational tools predict the regioselectivity of this compound functionalization?
Answer:
- Molecular docking (AutoDock Vina) : Screen substituent orientations to prioritize synthetic targets.
- Reactivity indices (Fukui functions) : Identify electrophilic/nucleophilic sites using Gaussian or ORCA .
- MD simulations (GROMACS) : Assess conformational flexibility in aqueous vs. lipid environments .
How can conflicting data on the biological activity of this compound derivatives be systematically analyzed?
Answer:
- Meta-analysis : Aggregate data from ≥5 independent studies (e.g., IC₅₀ values for enzyme inhibition) to identify outliers .
- Dose-response curves : Compare Hill slopes and maximal efficacy (Emax) across assays.
- Orthogonal assays : Validate findings using SPR (binding affinity) and cell-based viability assays (e.g., MTT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
